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molecular formula C8H10BrNO2 B8675376 Methyl 5-bromo-4-ethyl-1H-pyrrole-3-carboxylate

Methyl 5-bromo-4-ethyl-1H-pyrrole-3-carboxylate

Cat. No. B8675376
M. Wt: 232.07 g/mol
InChI Key: TYMDSNNNZGBNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048909B2

Procedure details

Using methyl 4-ethyl-1H-pyrrole-3-carboxylate (2.32 g) and N-bromosuccinimide (2.74 g), a procedure as in Reference Example 40 was performed to give the title compound as white crystals (yield 2.96 g, 84%).
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][NH:6][CH:7]=1)[CH3:2].[Br:12]N1C(=O)CCC1=O>>[Br:12][C:7]1[NH:6][CH:5]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
C(C)C=1C(=CNC1)C(=O)OC
Step Two
Name
Quantity
2.74 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CN1)C(=O)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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